molecular formula C29H44O6 B192145 Senegenic acid CAS No. 1260-04-4

Senegenic acid

Cat. No.: B192145
CAS No.: 1260-04-4
M. Wt: 488.7 g/mol
InChI Key: VZRKWGPIZJDNHC-LUNVCWBOSA-N
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Description

Senegenic acid is a triterpenoid saponin, known for its significant biological activities. It is one of the major active constituents of Polygala tenuifolia, a traditional Chinese medicinal herb. The molecular formula of polygalic acid is C29H44O6, and it has a molecular weight of 488.665 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Senegenic acid can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves hydroxylation and carboxylation reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of polygalic acid often involves extraction from the roots of Polygala tenuifolia. The roots are collected, cleaned, and dried before undergoing extraction processes using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate polygalic acid .

Chemical Reactions Analysis

Types of Reactions

Senegenic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.

    Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of polygalic acid, which can have different biological activities and applications .

Scientific Research Applications

Senegenic acid has a wide range of scientific research applications:

Mechanism of Action

Senegenic acid exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, oxidative stress, and viral replication. For example, it has been shown to inhibit the activity of the African swine fever virus polymerase by binding to its DNA-binding pocket . Additionally, it reduces oxidative stress and inflammation by modulating the activity of enzymes and cytokines involved in these processes .

Comparison with Similar Compounds

Senegenic acid is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:

    Salvianolic acid B: Known for its antioxidant properties.

    Parishin E: Exhibits neuroprotective effects.

    Loganic acid: Has anti-inflammatory and antioxidant activities.

    Abrine: Known for its antiviral properties.

Properties

IUPAC Name

(2S,3R,4S,4aR,6aR,8aS,12aS,14aR,14bR)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O6/c1-25(2)12-13-29(24(34)35)11-8-17-16(18(29)14-25)6-7-20-26(17,3)10-9-21-27(20,4)15-19(30)22(31)28(21,5)23(32)33/h18-22,30-31H,6-15H2,1-5H3,(H,32,33)(H,34,35)/t18-,19-,20-,21+,22-,26-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRKWGPIZJDNHC-LUNVCWBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184426
Record name (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260-04-4
Record name (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polygalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001260044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLYGALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCC6WEA55L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Polygalic acid's absorption pathway, and how does it relate to its potential effects on gastrointestinal motility?

A1: Research suggests that Polygalic acid, a major bioactive compound found in Polygala tenuifolia, is absorbed primarily through the gastrointestinal tract. Studies using a rat model observed that after oral administration of Polygala tenuifolia decoction, Polygalic acid concentrations peaked first in the gastric juice, followed by the intestinal fluid, with significantly higher levels maintained in the intestinal fluid compared to plasma []. This suggests a potential enterohepatic circulation of Polygalic acid. It was observed that Polygala tenuifolia decoction could inhibit gastrointestinal motility in mice, possibly due to the prolonged presence of Polygalic acid aglycone in the intestinal juice, though the exact mechanism remains unclear [].

Q2: How does the environment influence the production of Polygalic acid in Polygala tenuifolia?

A3: Environmental factors significantly influence the quality and yield of Polygalic acid in Polygala tenuifolia. Research has identified specific climate and soil factors that correlate with the content of Polygalic acid in the plant. For instance, annual sunshine hours and non-frost days show a linear relationship with Polygalic acid content []. Similarly, soil factors like available phosphorus and soil water content also demonstrate a strong correlation with Polygalic acid levels []. This highlights the importance of optimizing these environmental factors for cultivating high-quality Polygala tenuifolia with optimal Polygalic acid content.

Q3: What analytical techniques are commonly employed to study Polygalic acid in biological samples?

A4: High-performance liquid chromatography (HPLC) is widely used to quantify Polygalic acid levels in plant material and biological samples. This technique helps researchers understand the distribution of Polygalic acid within the plant and its absorption and metabolism in animal models [, , , ]. Additionally, HPLC coupled with electrospray ionization multi-stage tandem mass spectrometry (HPLC-ESI-MSn) offers a sensitive and accurate method for identifying and characterizing Polygalic acid and its metabolites in biological matrices like urine, offering insights into its metabolic pathways [].

Q4: What is known about the distribution of Polygalic acid within the Polygala plant?

A5: The concentration of Polygalic acid varies significantly within different parts of the Polygala plant. Research suggests that the root bark, particularly the broken root skin, contains the highest concentration of Polygalic acid []. This finding is crucial for optimizing extraction methods and ensuring a high yield of this valuable compound from Polygala species.

Q5: Are there alternative medicinal plants that contain Polygalic acid or similar bioactive compounds?

A6: While Polygalic acid is predominantly found in Polygala species, other plants contain structurally similar bioactive compounds. For instance, Crocosmia × crocosmiiflora 'Lucifer' tubers have shown an increased accumulation of Polygalic acid after treatment with gibberellic acid (GA3) []. This finding opens up possibilities for exploring alternative plant sources for this potentially valuable compound, offering new avenues for research and development.

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